molecular formula C8H6ClF3O B1404457 4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene CAS No. 1404193-90-3

4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene

Cat. No.: B1404457
CAS No.: 1404193-90-3
M. Wt: 210.58 g/mol
InChI Key: SUVDOBZWZWCUDR-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene (CAS No. 1404193-90-3) is a fluorinated aromatic compound with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.580 g/mol . Its structure features a methyl group at position 1, a fluorine atom at position 2, and a chloro(difluoro)methoxy group (–O–CF₂Cl) at position 4. The InChIKey SUVDOBZWZWCUDR-UHFFFAOYSA-N facilitates precise identification in chemical databases .

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-2-3-6(4-7(5)10)13-8(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVDOBZWZWCUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene can be achieved through several methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride in the presence of a catalyst . This reaction yields a chloro(difluoro)methoxy phenyl intermediate, which can then be nitrated using mixed acids to produce 4-[Chloro(difluoro)methoxy]nitrobenzene. Finally, hydrogenation of the nitro group results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination and nitration processes, followed by hydrogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized aromatic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2)
  • Molecular Formula : C₇H₃Br₂ClF₂O
  • Molecular Weight : 336.36 g/mol
  • Key Differences :
    • Replaces the methyl (position 1) and fluorine (position 2) groups with bromine atoms at positions 2 and 4.
    • The chloro(difluoro)methoxy group remains at position 1.
  • Implications :
    • Increased molecular weight and steric bulk due to bromine.
    • Bromine’s strong electron-withdrawing nature may alter reactivity in electrophilic substitution compared to the fluorine/methyl combination in the target compound .
4-(Chloro-Difluoro-Methoxy)-Phenylamine (CAS 39065-95-7)
  • Molecular Formula: C₇H₆ClF₂NO
  • Key Differences: Substitutes the methyl group (position 1) with an amino group (–NH₂).
  • Implications: The amino group introduces H-bond donor capacity (1 donor vs. Increased basicity and reactivity in acid-catalyzed reactions compared to the inert methyl group .

Functional Group Complexity

2-Chloro-1-[[4-[(2-Chloro-4-Methoxyphenoxy)Methyl]Phenyl]Methoxy]-4-Methoxybenzene (CAS 146949-20-4)
  • Molecular Formula : C₂₃H₂₀Cl₂O₅
  • Key Features :
    • Contains two methoxy groups and two chlorine atoms across a biphenyl ether scaffold.
  • Comparison: Higher H-bond acceptors (5 vs. 4) due to additional methoxy groups, suggesting greater polarity. The extended aromatic system may reduce volatility compared to the simpler monoaromatic target compound .
N-[2-[5-[Chloro(Difluoro)Methoxy]-2-Methyl-1H-Indol-3-Yl]Ethyl]-2-Methoxy-5-Methylbenzenesulfonamide (CAS 695194-64-0)
  • Molecular Formula : C₂₀H₂₁ClF₂N₂O₄S
  • Key Differences :
    • Incorporates a sulfonamide group and an indole ring substituted with chloro(difluoro)methoxy.
  • Significantly higher molecular weight (449.90 g/mol) compared to the target compound (210.58 g/mol), likely limiting membrane permeability .

Electronic and Reactivity Profiles

Nitrofluorfen (CAS Not Provided)
  • Structure: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
  • Key Features: Contains nitro (–NO₂) and trifluoromethyl (–CF₃) groups.
  • Comparison :
    • The nitro group is a stronger electron-withdrawing group than chloro(difluoro)methoxy, directing electrophilic attacks to specific positions.
    • Such compounds are often used as herbicides , whereas the target compound’s applications remain unexplored but may differ due to milder electronic effects .

Biological Activity

4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene, a compound featuring multiple halogenated functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄ClF₂O, indicating the presence of a chloro group, difluoromethoxy group, and a fluoro group on the benzene ring. The compound's properties are summarized in the following table:

PropertyDetails
Molecular FormulaC₇H₄ClF₂O
Molecular Weight182.56 g/mol
Physical StateColorless liquid
Functional GroupsChloro, difluoromethoxy, fluoro

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the functional groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
  • Modulation of Receptor Function : It may alter the activity of certain receptors, affecting cellular signaling pathways.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, compounds with similar structural features showed IC50 values ranging from 14.2 to 21.2 μM against A549 cells, indicating promising anticancer properties .
  • Cytotoxicity Evaluation : A structure-activity relationship analysis revealed that modifications at specific positions on the benzene ring significantly impact cytotoxic activity. Compounds with electron-rich substituents exhibited enhanced cellular activity compared to those with electron-deficient groups .
  • Enzyme Inhibition : The compound was tested for its inhibitory activity against cyclin-dependent kinases (CDKs). Although it did not show strong inhibition against CDK2, it exhibited notable inhibitory effects against CDK9 at micromolar concentrations (e.g., 4.7 μM), suggesting its potential as a therapeutic agent targeting cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning and nature of substituents on the benzene ring are crucial for enhancing biological activity. Electron-withdrawing groups like chloro and fluoro enhance reactivity by stabilizing negative charges during enzymatic interactions. Conversely, electron-donating groups tend to reduce reactivity and biological efficacy.

Summary of Findings

The biological activity of this compound is characterized by its ability to interact with key molecular targets involved in cancer progression and cellular signaling. Its unique structural features contribute to its reactivity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene
Reactant of Route 2
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4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene

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